1-(4-(4-Amino-2-(trifluoromethyl)phenyl)piperazin-1-yl)propan-1-one

Alpha-1 adrenoceptor off-target binding selectivity profiling

1-(4-(4-Amino-2-(trifluoromethyl)phenyl)piperazin-1-yl)propan-1-one (CAS 1223003-51-7), also referred to as TFB-Ketamine, is a synthetic arylcycloalkylamine derivative belonging to the class of N-phenylpiperazine propanamides. It shares a structural core with the dissociative anesthetic ketamine but features a 4-amino-2-(trifluoromethyl)phenyl substituent on the piperazine ring and an N-propanoyl side chain, distinguishing it from classic NMDA receptor channel blockers.

Molecular Formula C14H18F3N3O
Molecular Weight 301.313
CAS No. 1223003-51-7
Cat. No. B2999856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(4-Amino-2-(trifluoromethyl)phenyl)piperazin-1-yl)propan-1-one
CAS1223003-51-7
Molecular FormulaC14H18F3N3O
Molecular Weight301.313
Structural Identifiers
SMILESCCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)N)C(F)(F)F
InChIInChI=1S/C14H18F3N3O/c1-2-13(21)20-7-5-19(6-8-20)12-4-3-10(18)9-11(12)14(15,16)17/h3-4,9H,2,5-8,18H2,1H3
InChIKeyPUJMAWRAZNQJRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-(4-Amino-2-(trifluoromethyl)phenyl)piperazin-1-yl)propan-1-one (CAS 1223003-51-7): A Trifluoromethyl-Substituted N-Phenylpiperazine Ketamine Analog for Neuroscience and Medicinal Chemistry Research


1-(4-(4-Amino-2-(trifluoromethyl)phenyl)piperazin-1-yl)propan-1-one (CAS 1223003-51-7), also referred to as TFB-Ketamine, is a synthetic arylcycloalkylamine derivative belonging to the class of N-phenylpiperazine propanamides . It shares a structural core with the dissociative anesthetic ketamine but features a 4-amino-2-(trifluoromethyl)phenyl substituent on the piperazine ring and an N-propanoyl side chain, distinguishing it from classic NMDA receptor channel blockers . The compound is primarily utilized as a research tool for investigating NMDA receptor pharmacology, with preliminary database annotations suggesting potential NR2B-subtype interaction, and serves as a versatile synthetic intermediate for structure–activity relationship (SAR) exploration within CNS-targeted drug discovery programs [1].

Why Generic Substitution Fails for CAS 1223003-51-7: Differentiating N-Acyl Chain Length, Aromatic Substitution Pattern, and Predicted ADME Properties in Ketamine-Derived Research Compounds


In-class compounds within the N-phenylpiperazine propanamide series cannot be simply interchanged because the combination of the 4-amino-2-(trifluoromethyl)phenyl group and the N-propanoyl side chain creates a unique pharmacophoric profile that diverges from close analogs in critical ways. The trifluoromethyl group at the ortho position relative to the aniline nitrogen significantly alters lipophilicity (clogP ~3.08) and electronic distribution compared to non-fluorinated or meta-substituted congeners . The propanoyl chain length differs from the ethanoyl analog (CAS 914348-88-2) by one methylene unit, which can impact metabolic stability, target binding kinetics, and pharmacokinetic properties [1]. Additionally, the 4-amino substituent provides a hydrogen-bond donor site absent in ketamine and 3-TFMPP derivatives, enabling distinct binding interactions at receptor sites and creating a synthetic handle for further derivatization .

Product-Specific Quantitative Evidence Guide: CAS 1223003-51-7 (TFB-Ketamine) vs. Ketamine and Close Structural Analogs


Alpha-1 Adrenoceptor Binding Affinity: Off-Target Profiling of 1223003-51-7 vs. Class-Average Phenylpiperazine Values

In a radioligand displacement assay measuring inhibition of [³H]prazosin (0.2 nM) binding to rat brain membranes, 1223003-51-7 exhibited 50% inhibition at 5.8 × 10⁻⁷ M (580 nM) [1]. This value provides a quantitative benchmark for alpha-1 adrenoceptor cross-reactivity and enables comparison with other N-phenylpiperazine compounds tested in equivalent assay systems. The presence of the 4-amino group may contribute to reduced alpha-1 affinity relative to unsubstituted phenylpiperazine derivatives, which historically display nanomolar to sub-nanomolar alpha-1 binding [2].

Alpha-1 adrenoceptor off-target binding selectivity profiling

Physicochemical Profile: Calculated Lipophilicity and Predicted CNS Drug-Likeness of 1223003-51-7 vs. Ketamine and Esketamine

The calculated partition coefficient (clogP) for 1223003-51-7 is approximately 3.08, with a topological polar surface area (tPSA) of 48.99 Ų and a molecular weight of 301.31 g/mol . In comparison, (R,S)-ketamine has a clogP of approximately 2.2, a tPSA of 29.1 Ų, and a molecular weight of 237.7 g/mol; esketamine shares identical values [1]. The higher clogP and larger tPSA of 1223003-51-7 reflect the influence of the trifluoromethyl group and the 4-amino substituent on the N-phenyl ring. Despite the increased molecular weight, the compound remains within Lipinski and CNS drug-likeness parameter space (MW < 400, clogP < 5, tPSA < 90 Ų) [2].

physicochemical properties lipophilicity CNS drug-likeness

N-Acyl Chain Length Differentiation: 1223003-51-7 (Propanoyl) vs. CAS 914348-88-2 (Ethanoyl Analog) – Structural and Predicted Metabolic Implications

1223003-51-7 bears an N-propanoyl (three-carbon acyl) side chain, whereas its closest commercially available analog, CAS 914348-88-2, bears an N-ethanoyl (two-carbon acyl) group [1]. This single methylene difference is expected to affect both metabolic stability (via differential susceptibility to N-dealkylation) and lipophilicity (ΔclogP estimated at approximately +0.4 to +0.5 for the propanoyl homolog). In ketamine SAR, the N-alkyl chain length is a critical determinant of NMDA receptor binding affinity and duration of action; N-propyl and N-propanoyl modifications have been explored in multiple patent families for optimizing pharmacokinetic profiles [2].

N-acyl chain metabolic stability structure–activity relationship

NR2B-Selective Antagonism Potential: Class-Level Evidence from Shionogi Piperazine Patent Series vs. Non-Selective NMDA Blockers

The Shionogi piperazine derivative patent series (US2011/0251212 A1 and related filings) discloses that compounds within the N-arylpiperazine class bearing trifluoromethyl and amino substituents can specifically bind to NR1/NR2B receptors and function as NR2B-selective antagonists [1]. The general formula (I) encompasses the 4-amino-2-(trifluoromethyl)phenyl substitution pattern present in 1223003-51-7. In contrast, ketamine (IC₅₀ ~0.3–6.1 μM) and esketamine (Kᵢ ~960 nM) act as non-selective, use-dependent NMDA receptor channel blockers with no significant subunit selectivity [2]. NR2B-selective antagonism is therapeutically desirable because it may preserve physiological NMDA receptor signaling while reducing side effects associated with pan-NMDA blockade .

NR2B antagonist NMDA receptor subtype selectivity piperazine scaffold

Best Research and Industrial Application Scenarios for CAS 1223003-51-7 (TFB-Ketamine)


Neuroscience Tool Compound for NR2B-Selective NMDA Receptor Pharmacology Studies

Based on class-level patent evidence for NR1/NR2B binding within the Shionogi piperazine series [1], 1223003-51-7 is best deployed as a research tool for investigating NR2B-subtype pharmacology in recombinant receptor systems and native tissue preparations. Its structural features align with NR2B-preferring scaffolds, enabling comparative studies against non-selective NMDA blockers such as ketamine (IC₅₀ ~0.3–6.1 μM) .

Reference Standard for Alpha-1 Adrenoceptor Selectivity Profiling in CNS Lead Optimization

With a quantified alpha-1 adrenoceptor binding IC₅₀ of 580 nM [2], 1223003-51-7 serves as a reference compound for benchmarking off-target alpha-1 engagement during CNS lead optimization campaigns. This data point allows medicinal chemistry teams to evaluate whether structural modifications to the N-phenylpiperazine core improve selectivity away from adrenergic receptors.

Synthetic Intermediate for N-Propanoyl Piperazine Derivatives in Medicinal Chemistry SAR Exploration

The 4-amino substituent on the phenyl ring provides a versatile synthetic handle for amidation, sulfonylation, or reductive amination reactions, while the N-propanoyl terminus can be modified to generate focused compound libraries. As demonstrated by the broader piperazine patent literature [1], this scaffold is amenable to systematic SAR studies targeting NMDA receptor subtypes.

Comparative Metabolic Stability Studies: Propanoyl vs. Ethanoyl N-Acyl Chain Series

The one-methylene difference between the propanoyl chain of 1223003-51-7 (MW 301.31) and the ethanoyl analog CAS 914348-88-2 (MW 287.28) [3] provides a defined chemical pair for investigating the impact of N-acyl chain length on in vitro microsomal stability, CYP-mediated N-dealkylation rates, and plasma protein binding in drug metabolism and pharmacokinetics (DMPK) studies.

Quote Request

Request a Quote for 1-(4-(4-Amino-2-(trifluoromethyl)phenyl)piperazin-1-yl)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.